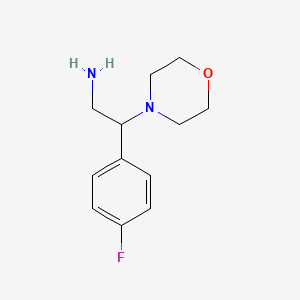

N~1~-苄基-4-硝基-1,2-苯二胺

描述

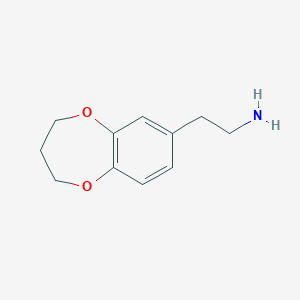

N~1~-benzyl-4-nitro-1,2-benzenediamine is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a benzene ring substituted with nitro groups and other functional groups, which can significantly alter their chemical behavior and physical properties. The specific structure and properties of N~1~-benzyl-4-nitro-1,2-benzenediamine itself are not directly detailed in the provided papers, but insights can be drawn from related compounds and their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of related nitrobenzene derivatives often involves the functionalization of benzene rings with nitro groups and other substituents. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine to yield a mono-substituted product, with glycolic acid used in the cyclization step to avoid by-products . Similarly, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine are synthesized through electrochemical oxidation or chemical reaction with arylsulfinic acids . These methods could potentially be adapted for the synthesis of N~1~-benzyl-4-nitro-1,2-benzenediamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was elucidated using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Similarly, the structure of 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol was characterized by X-ray diffraction, IR, 1H NMR, and 13C NMR, showing intramolecular proton transfer and π-π interactions . These techniques could be employed to determine the precise molecular structure of N~1~-benzyl-4-nitro-1,2-benzenediamine.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives is influenced by the presence of nitro groups and other substituents. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine without additional base . The presence of nitro groups can also affect the electron density and reactivity of the benzene ring, as seen in the analysis of the structure and spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . These findings suggest that N~1~-benzyl-4-nitro-1,2-benzenediamine may also participate in nucleophilic substitution reactions and exhibit specific reactivity patterns due to its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. For instance, the intramolecular hydrogen bonding in 2-Nitro-N-(4-nitrophenyl)benzamide contributes to the stability of its crystal structure . The electronic properties, such as HOMO and LUMO energies, can be assessed using DFT calculations, providing insights into the chemical reactivity and stability of these compounds . The solubility, melting point, and other physical properties would be influenced by the molecular interactions and can be predicted based on the structural analysis.

科学研究应用

合成和表征

Katritzky 等人(2010 年)的一项研究展示了具有各种烷基的 N,N-二烷基-1,3-苯二胺的合成,展示了一种可能应用于合成 N1-苄基-4-硝基-1,2-苯二胺等化合物的合成方法。该方法涉及多个步骤,包括缩合、还原、酰化和进一步的还原过程,以获得所需的化合物。此类合成途径对于创建用于研究和工业应用的特定化合物至关重要 (Katritzky、Rachwal 和 Rachwał,2010 年)。

电化学合成

Khazalpour 和 Nematollahi(2015 年)探索了 N,N-二甲基-1,4-苯二胺的二磺酰胺和磺酰胺衍生物的电化学合成,重点介绍了一种可用于合成 N1-苄基-4-硝基-1,2-苯二胺衍生物的替代方法。该方法强调了电化学反应在生产复杂有机化合物中的多功能性和效率 (Khazalpour 和 Nematollahi,2015 年)。

光子和电子应用

Roth 等人(2006 年)展示了用 2-硝基-1,4-苯二胺部分对聚(乙烯胺)进行功能化,创造出对 pH 变化敏感的水溶性聚合物。这项研究强调了 N1-苄基-4-硝基-1,2-苯二胺衍生物在开发能够对环境刺激做出反应的光子和电子材料中的潜力 (Roth、Jbarah、Holze、Friedrich 和 Spange,2006 年)。

杂环合成

Vidal-Albalat、Rodríguez 和 González(2014 年)重点介绍了硝基环氧化物与 1,2-苯二胺反应转化为 1,4-二氨基杂环(如喹喔啉和吡嗪)。这项研究表明了 N1-苄基-4-硝基-1,2-苯二胺在合成生物相关杂环化合物中的效用,这些化合物普遍存在于药物和农用化学品中 (Vidal-Albalat、Rodríguez 和 González,2014 年)。

分析化学

宗平(2012 年)利用高效液相色谱 (HPLC) 分析了染发剂中的 2-硝基对苯二胺,展示了 N1-苄基-4-硝基-1,2-苯二胺在分析化学中对消费品质量控制和安全评估的相关性 (黄宗平,2012 年)。

属性

IUPAC Name |

1-N-benzyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEYXDADRRTHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

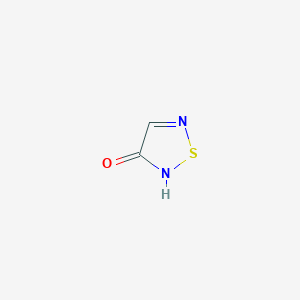

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402663 | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66108-86-9 | |

| Record name | 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)